molecular formula C32H34Cl3F2N3O2 B1259300 Zosuquidar Trihydrochloride

Zosuquidar Trihydrochloride

カタログ番号: B1259300
分子量: 637.0 g/mol
InChIキー: ZPFVQKPWGDRLHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zosuquidar Trihydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring, a quinoline moiety, and a difluorinated tetracyclic system, making it a subject of interest for researchers in chemistry, biology, and medicine.

準備方法

The synthesis of Zosuquidar Trihydrochloride involves multiple steps, including the formation of the piperazine ring, the quinoline moiety, and the difluorinated tetracyclic system. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the quinoline group through nucleophilic substitution reactions. The difluorinated tetracyclic system is then constructed using a series of cyclization and fluorination reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

化学反応の分析

Zosuquidar Trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.

    Fluorination: The difluorinated tetracyclic system can undergo further fluorination using reagents like diethylaminosulfur trifluoride (DAST), leading to the formation of highly fluorinated derivatives.

科学的研究の応用

Zosuquidar Trihydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural features and reactivity.

作用機序

The mechanism of action of Zosuquidar Trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects. Additionally, it can interact with cell membrane receptors, triggering signaling pathways that result in antimicrobial or antiviral activities.

類似化合物との比較

Zosuquidar Trihydrochloride can be compared with other similar compounds, such as:

    1-[4-(3,3-Dichloro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol: This compound has a similar structure but contains chlorine atoms instead of fluorine atoms, leading to different chemical and biological properties.

    1-[4-(3,3-Difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol: This compound lacks the trihydrochloride group, which may affect its solubility and reactivity.

The unique features of this compound, such as the presence of the difluorinated tetracyclic system and the trihydrochloride group, contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.

生物活性

Zosuquidar trihydrochloride (LY335979) is a potent inhibitor of P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer therapy. This compound has garnered attention for its ability to enhance the efficacy of chemotherapeutic agents, particularly doxorubicin and paclitaxel, by overcoming P-gp-mediated drug efflux. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical trials, and relevant case studies.

Zosuquidar functions primarily as a high-affinity P-glycoprotein inhibitor , with a dissociation constant (KdK_d) of approximately 79 nM . By inhibiting P-gp, zosuquidar prevents the efflux of chemotherapeutic agents from cancer cells, thereby restoring their cytotoxic effects. This mechanism is particularly crucial in treating cancers that exhibit MDR due to high levels of P-gp expression.

Key Features:

  • Inhibition Concentration : Effective concentrations range from 50 to 100 nM for modulating P-gp function in various cell culture models .
  • Restoration of Drug Sensitivity : Zosuquidar has been shown to restore sensitivity to doxorubicin in P-gp-expressing cancer cell lines and enhance the antitumor efficacy of taxol in xenograft models .

Phase I Trials

Several Phase I clinical trials have evaluated the safety and pharmacokinetics of zosuquidar when administered alone or in combination with doxorubicin:

  • Study Design : Patients with advanced malignancies received zosuquidar via intravenous infusion or oral administration, often combined with doxorubicin. Dose escalation was performed to determine the maximum tolerated dose (MTD) and observe any dose-limiting toxicities.
  • Results : In one trial involving 40 patients, no dose-limiting toxicity was observed at doses up to 640 mg/m² for zosuquidar. However, neurotoxicity was noted at higher doses, characterized by symptoms such as cerebellar dysfunction and hallucinations . The MTD for oral dosing was established at 300 mg/m² over four days .

Pharmacokinetics

Pharmacokinetic analyses revealed that zosuquidar did not significantly alter the clearance or pharmacokinetic profile of coadministered drugs like doxorubicin and paclitaxel. Instead, it resulted in a modest decrease in clearance (17-22%) and an increase in the area under the curve (15-25%) for doxorubicin, indicating enhanced drug exposure without significant toxicity .

Efficacy in Preclinical Models

Zosuquidar has demonstrated efficacy in various preclinical models:

  • Xenograft Models : In murine models with human xenografts exhibiting P-gp expression, zosuquidar effectively restored drug sensitivity, confirming its potential as an adjunct therapy in resistant cancers .
  • Cell Culture Studies : In vitro studies showed that zosuquidar could completely inhibit P-gp-mediated efflux of substrates like digoxin at concentrations as low as 1 µM .

Autophagy Induction

Recent studies suggest that zosuquidar may also promote antitumor immunity by inducing autophagic processes. This is particularly evident in non-small cell lung cancer (NSCLC) models where zosuquidar reduced PD-L1 expression, potentially enhancing immune responses against tumors .

Summary Table: Clinical Findings on this compound

Study ReferencePatient CohortsMaximum Dose (mg/m²)Observed ToxicityKey Findings
40640NoneNo dose-limiting toxicity; enhanced doxorubicin exposure
38300NeurotoxicityEstablished MTD; effective P-gp inhibition
MultipleVariesReversible neurotoxicityModest pharmacokinetic interaction with doxorubicin

特性

IUPAC Name

1-[4-(3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFVQKPWGDRLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34Cl3F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zosuquidar Trihydrochloride
Reactant of Route 2
Zosuquidar Trihydrochloride
Reactant of Route 3
Zosuquidar Trihydrochloride
Reactant of Route 4
Reactant of Route 4
Zosuquidar Trihydrochloride
Reactant of Route 5
Zosuquidar Trihydrochloride
Reactant of Route 6
Zosuquidar Trihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。